

A Technical Guide to Unlocking the Therapeutic Potential of 5-Bromo-2-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	5-Bromo-2-hydroxybenzohydrazide
Cat. No.:	B1330707

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2-hydroxybenzohydrazide is a halogenated salicylhydrazide derivative that, while structurally defined, remains a largely untapped resource in medicinal chemistry. Its molecular architecture—featuring a phenolic hydroxyl group, a reactive hydrazide moiety, and a bromine atom on the aromatic ring—suggests a high potential for diverse biological activities. This guide synthesizes the known chemical properties of this compound with the broader biological activities of its structural analogs to propose several high-potential research and development avenues. We will explore its promise in oncology, antimicrobial drug discovery, and enzyme inhibition, providing scientifically grounded hypotheses and detailed, actionable experimental workflows to guide future investigation.

Introduction to 5-Bromo-2-hydroxybenzohydrazide: A Molecule of Interest

5-Bromo-2-hydroxybenzohydrazide ($C_7H_7BrN_2O_2$) is a small molecule with the IUPAC name **5-bromo-2-hydroxybenzohydrazide**.^[1] Its structure is characterized by three key functional groups that are pharmacologically significant:

- Salicyl Moiety (2-hydroxybenzoyl): The phenolic hydroxyl group is a known hydrogen bond donor and can participate in metal chelation. Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antimicrobial properties.[2]
- Hydrazide Group (-CONHNH₂): This functional group is a versatile chemical handle for synthesizing a wide array of derivatives (like hydrazones) and is a common feature in many biologically active compounds, including antitubercular and antidepressant agents.[3][4] Hydrazides are also recognized as potent enzyme inhibitors.[5][6][7]
- Bromine Atom: The presence of a halogen atom can significantly modulate a molecule's pharmacokinetic properties, such as lipophilicity, membrane permeability, and metabolic stability. Bromine can also participate in halogen bonding, a non-covalent interaction that can influence drug-target binding. Studies on related compounds show that halogenation can enhance antimicrobial and anticancer activities.[8]

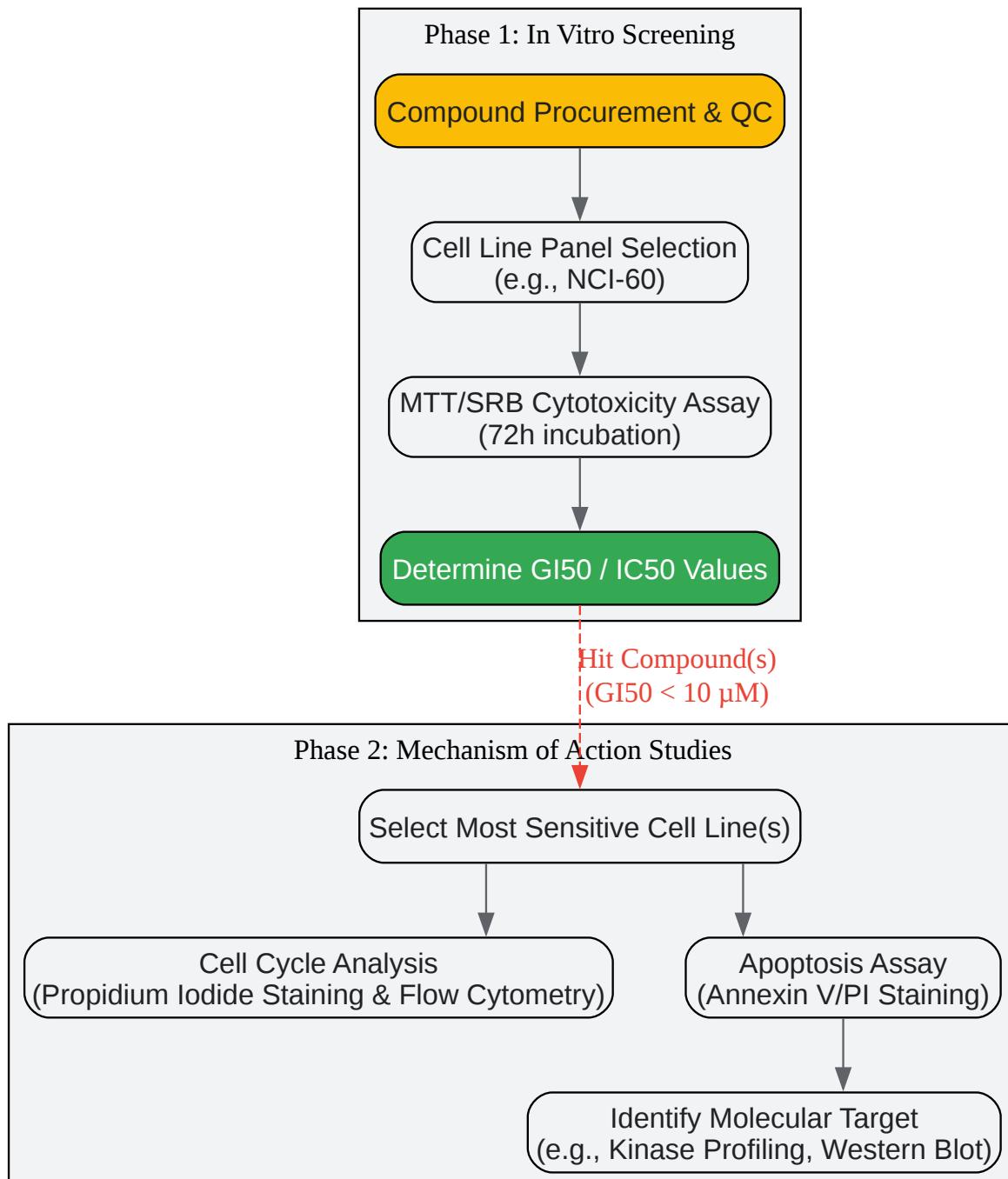
The convergence of these three features in a single, synthetically accessible molecule makes **5-Bromo-2-hydroxybenzohydrazide** a compelling candidate for systematic investigation.

Core Physicochemical Properties and Synthesis

- Molecular Formula: C₇H₇BrN₂O₂[9]
- Molecular Weight: 231.05 g/mol [1][9]
- Appearance: Typically a white to off-white powder.
- Synthesis: The compound can be synthesized from 5-bromosalicylaldehyde and a suitable hydrazide, such as 3-hydroxybenzoic acid hydrazide, in a straightforward condensation reaction.[10] Another common route involves the reaction of a 5-bromo-2-hydroxybenzamide derivative with hydrazine.[11]

Property	Value	Source
CAS Number	39635-10-4	[1] [9]
Molecular Weight	231.05 g/mol	[1] [9]
XLogP3	2.2	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	3	[1]

Potential Research Area 1: Oncology & Anticancer Applications


Rationale & Hypothesis

The benzohydrazide scaffold is a privileged structure in oncology research. Derivatives have been shown to exert anticancer effects through various mechanisms, including inhibition of tubulin polymerization, VEGFR-2, and polo-like kinase 1 (PLK1).[\[12\]](#) Furthermore, some have demonstrated potent antiproliferative activity against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines, with IC₅₀ values in the sub-micromolar range.[\[13\]](#)

Hypothesis: Due to its benzohydrazide core and lipophilic bromine substituent, **5-Bromo-2-hydroxybenzohydrazide** will exhibit selective cytotoxicity against rapidly proliferating cancer cell lines, potentially by inducing cell cycle arrest and apoptosis.

Proposed Experimental Workflow

The investigation should follow a tiered approach, starting with broad screening and progressing to detailed mechanistic studies on the most sensitive cell lines.

[Click to download full resolution via product page](#)

Caption: High-throughput screening workflow for anticancer activity.

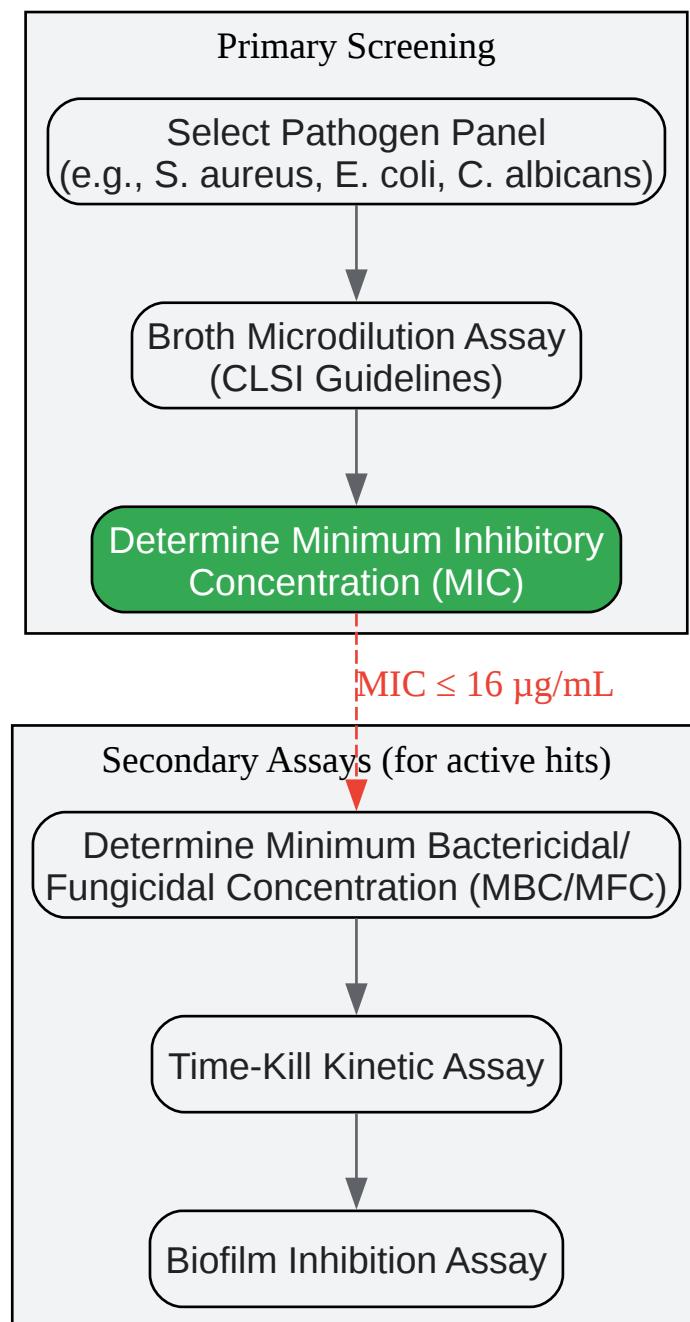
Detailed Protocol: MTT Assay for Cytotoxicity Screening

This protocol is designed to assess the effect of **5-Bromo-2-hydroxybenzohydrazide** on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

- Cell Culture: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Preparation: Prepare a 10 mM stock solution of **5-Bromo-2-hydroxybenzohydrazide** in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 μ M to 100 μ M.
- Treatment: Remove the old medium from the plates and add 100 μ L of the medium containing the various compound concentrations (including a vehicle control with DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Potential Research Area 2: Antimicrobial & Antifungal Drug Discovery

Rationale & Hypothesis


Phenolic compounds are a well-established class of antimicrobials that can disrupt microbial cell membranes and inhibit essential enzymes.[14][15][16] The presence of a bromine atom can enhance this activity; for example, brominated flavonoids have shown potent inhibitory

effects against pathogenic bacteria like *S. aureus* and *E. coli*.^[8] The hydrazide moiety also contributes to antimicrobial action, with numerous hydrazide-hydrazone derivatives showing significant antibacterial and antifungal properties.^[3]

Hypothesis: **5-Bromo-2-hydroxybenzohydrazide** will exhibit broad-spectrum antimicrobial activity against clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, by disrupting cell wall integrity or key metabolic pathways.

Proposed Experimental Workflow

A systematic screening against a panel of pathogenic microbes is the logical first step.

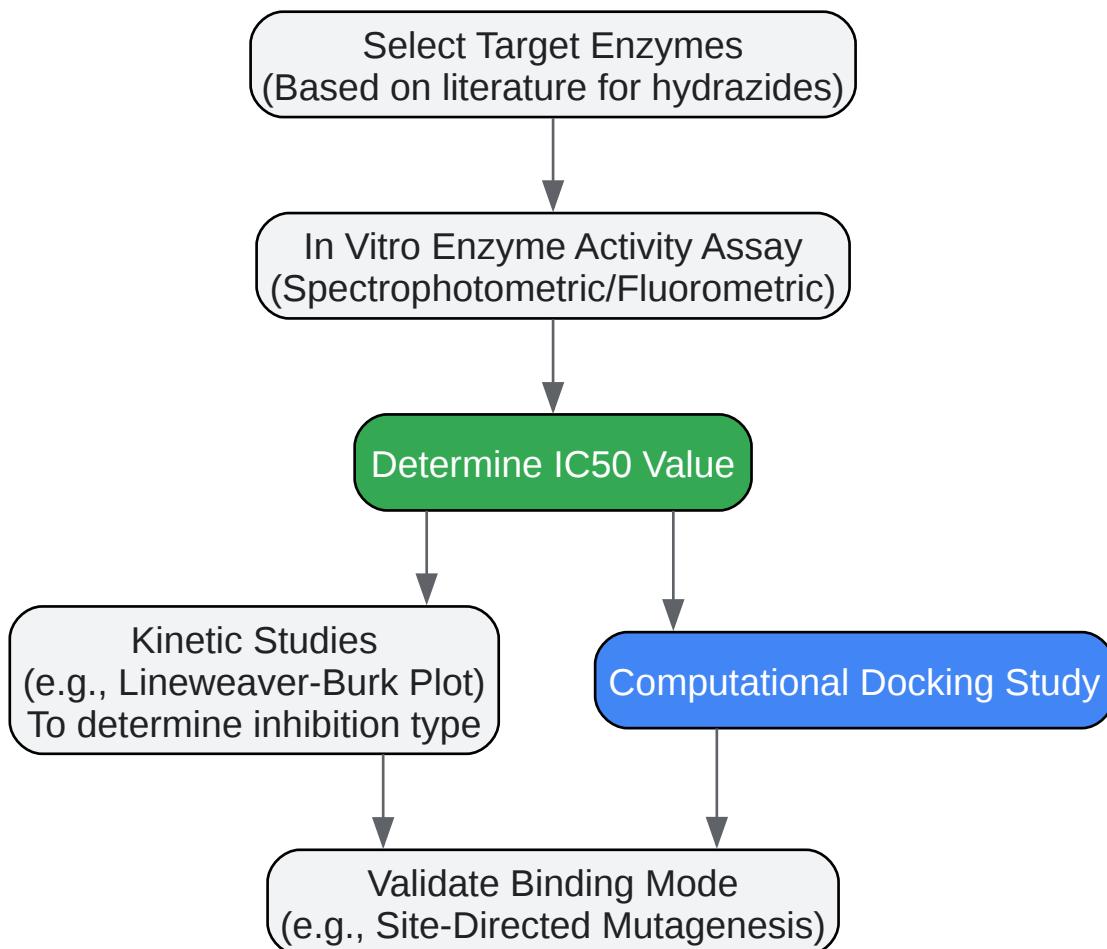
[Click to download full resolution via product page](#)

Caption: Workflow for evaluating antimicrobial efficacy.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol determines the lowest concentration of the compound that prevents visible microbial growth.

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., *S. aureus* ATCC 29213) to a concentration of approximately 5×10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of **5-Bromo-2-hydroxybenzohydrazide** (starting from 256 µg/mL down to 0.5 µg/mL) in CAMHB.
- Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
- Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 35-37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance at 600 nm.


Potential Research Area 3: Enzyme Inhibition

Rationale & Hypothesis

Hydrazide and hydrazone derivatives are known to be potent inhibitors of several enzyme classes, including monoamine oxidases (MAO), carbonic anhydrases, and various proteases. [4][5][6][17] The mechanism often involves the hydrazide moiety coordinating with a metal cofactor in the enzyme's active site or forming covalent bonds with key residues. The salicyl portion of the molecule could also direct the compound to specific binding pockets.

Hypothesis: **5-Bromo-2-hydroxybenzohydrazide** will act as an inhibitor for specific metalloenzymes or hydrolases (e.g., urease, carbonic anhydrase, or matrix metalloproteinases) by chelating the active site metal ion and/or forming stable hydrogen bonds with catalytic residues.

Proposed Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A logical progression for enzyme inhibition studies.

Detailed Protocol: Generic Spectrophotometric Enzyme Inhibition Assay (e.g., Urease)

- Reagent Preparation: Prepare a solution of the target enzyme (e.g., Jack bean urease) in a suitable buffer (e.g., phosphate buffer, pH 7.0). Prepare a substrate solution (e.g., urea).
- Assay Setup: In a 96-well plate, add 25 µL of the enzyme solution to wells containing various concentrations of **5-Bromo-2-hydroxybenzohydrazide** (pre-incubated for 15-30 minutes).
- Reaction Initiation: Start the reaction by adding 50 µL of the substrate solution to each well.

- **Detection:** The activity of urease is determined by measuring the production of ammonia, often using the Berthelot reaction, which produces a colored indophenol complex. After a set incubation time (e.g., 30 minutes at 37°C), add the colorimetric reagents.
- **Measurement:** Measure the absorbance at a specific wavelength (e.g., 630 nm).
- **Calculation:** Calculate the percentage of inhibition for each concentration of the compound relative to a control without an inhibitor. Determine the IC₅₀ value from the resulting dose-response curve.

Summary and Future Directions

5-Bromo-2-hydroxybenzohydrazide represents a molecule at the intersection of several pharmacologically validated scaffolds. The proposed research avenues—oncology, antimicrobials, and enzyme inhibition—are supported by a strong body of literature on analogous compounds. The key to unlocking its potential lies in the systematic and rigorous application of the workflows outlined in this guide. Positive results in any of these primary screening funnels should be followed by more advanced studies, including *in vivo* efficacy models, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and structure-activity relationship (SAR) studies to optimize potency and selectivity. The versatility of the hydrazide moiety also allows for the rapid generation of a library of derivatives, further expanding the potential for discovering a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-hydroxybenzohydrazide | C7H7BrN2O2 | CID 349954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases | Semantic Scholar [semanticscholar.org]
- 8. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. N'-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. psecommunity.org [psecommunity.org]
- 13. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Phenolic Compounds in Antimicrobial Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Unlocking the Therapeutic Potential of 5-Bromo-2-hydroxybenzohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330707#potential-research-areas-for-5-bromo-2-hydroxybenzohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com